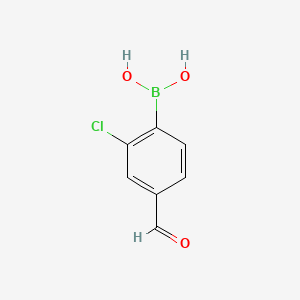

(2-Chlor-4-formylphenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-CHLORO-4-FORMYLPHENYLBORONIC ACID is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a chloro and formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

2-CHLORO-4-FORMYLPHENYLBORONIC ACID has diverse applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of (2-Chloro-4-formylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, forming a new Pd–C bond . This is a key step in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by (2-Chloro-4-formylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of (2-Chloro-4-formylphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-Chloro-4-formylphenyl)boronic acid is influenced by environmental factors such as pH and temperature . The compound is known to be stable and environmentally benign, suggesting that it may be resistant to degradation under a variety of environmental conditions . It is also known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-FORMYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in various solvents, including water .

Industrial Production Methods

Industrial production of 2-CHLORO-4-FORMYLPHENYLBORONIC ACID follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalyst, solvent, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

2-CHLORO-4-FORMYLPHENYLBORONIC ACID undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions.

Carboxylic Acids: Formed from oxidation of the formyl group.

Alcohols: Formed from reduction of the formyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Formylphenylboronic Acid: Similar structure but without the chloro substituent.

3-Formylphenylboronic Acid: Similar structure but with the formyl group in a different position.

2-Formylphenylboronic Acid: Similar structure but without the chloro substituent.

Uniqueness

2-CHLORO-4-FORMYLPHENYLBORONIC ACID is unique due to the presence of both a chloro and formyl group on the phenyl ring. This combination of functional groups allows for unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Biologische Aktivität

2-Chloro-4-formylphenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, applications in cancer therapy, and mechanisms of action.

- Molecular Formula : C7H6BClO3

- Molecular Weight : 184.39 g/mol

- CAS Number : 913835-76-4

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenylboronic acids, including 2-chloro-4-formylphenylboronic acid, exhibit significant antimicrobial properties.

In Vitro Studies

In vitro studies have shown that this compound possesses moderate antibacterial activity against various strains of bacteria and fungi. For instance:

- Bacteria : Effective against Escherichia coli and Bacillus cereus.

- Fungi : Moderate activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values indicate that 2-chloro-4-formylphenylboronic acid is more potent than some established antifungal agents, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

| Microorganism | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Escherichia coli | 50 | Lower than AN2690 |

| Bacillus cereus | 25 | Lower than AN2690 |

| Candida albicans | 100 | Moderate inhibition |

| Aspergillus niger | 75 | Moderate inhibition |

The mechanism through which 2-chloro-4-formylphenylboronic acid exerts its biological effects is not fully elucidated. However, it is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival. The boronic acid moiety is known to interact with serine proteases and other enzyme classes, potentially disrupting their function.

Applications in Cancer Therapy

Boronic acids, including derivatives like 2-chloro-4-formylphenylboronic acid, have been explored for their anticancer properties. They are being studied for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation and survival.

Case Studies

- Combination Therapy with Bortezomib : Research indicates that combining boronic acids with proteasome inhibitors like bortezomib can enhance therapeutic efficacy in treating multiple myeloma and other malignancies .

- Targeting Drug Resistance : Studies have shown that boronic acids can potentially overcome drug resistance mechanisms in cancer cells by modulating apoptotic pathways .

Eigenschaften

IUPAC Name |

(2-chloro-4-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMABPNFSBKDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681661 |

Source

|

| Record name | (2-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063712-34-4 |

Source

|

| Record name | (2-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.